Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, indole derivatives have been found to play a role in the regulation of central inflammation and control the brain inflammation process .

Result of Action

Similar compounds have been found to possess various biological activities, which could suggest potential therapeutic applications for this compound .

Análisis Bioquímico

Biochemical Properties

It contains a thiazole ring, which is known to interact with various enzymes, proteins, and other biomolecules . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been reported to exhibit various cellular effects, such as influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that incorporates a cyclopropyl group, a thiazole moiety, and a piperazine structure. Its potential biological activities have attracted research interest, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

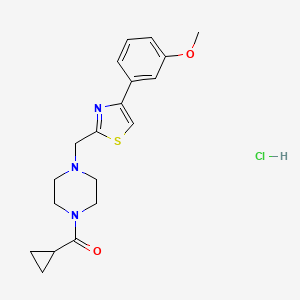

The compound's chemical structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 396.5 g/mol |

| LogP | 4.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 6 |

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in the compound contributes to its cytotoxic activity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat .

Anticonvulsant Effects

Thiazole-bearing compounds have also been explored for their anticonvulsant properties. Studies suggest that modifications to the thiazole ring can enhance anticonvulsant activity, potentially making this compound a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxic activity; modifications can lead to enhanced potency.

- Methoxy Group : The presence of the methoxy group on the phenyl ring has been linked to increased biological activity.

- Piperazine Linkage : Contributes to the overall pharmacological profile, potentially enhancing binding affinity to biological targets.

Case Studies and Research Findings

-

Antitumor Activity Study :

- A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- The study highlighted the importance of substituents on the thiazole ring in modulating activity.

- Anticonvulsant Activity Assessment :

Análisis De Reacciones Químicas

Piperazine Ring Reactions

The piperazine moiety undergoes:

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives .

Example :

Piperazine+CH3IEtOH, refluxN-Methylpiperazine(Yield: 89%)

Thiazole Ring Reactions

The thiazole ring participates in:

-

Electrophilic Substitution : Bromination at C5 using NBS in CCl4 .

-

Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) at the C2 position .

Example :

Thiazole+NBSCCl4,Δ5-Bromothiazole(Yield: 72%)

Cyclopropane Ring Reactions

The cyclopropane group undergoes:

-

Ring-Opening : Catalyzed by strong acids (e.g., H2SO4) to form linear alkanes.

-

Radical Addition : Reacts with bromine under UV light to form 1,3-dibromopropane derivatives.

Reaction Optimization and Challenges

-

Solvent Effects : DMF enhances piperazine alkylation rates due to its polar aprotic nature .

-

Side Reactions : Competing N-oxidation of piperazine occurs in the presence of peroxides (mitigated by anaerobic conditions) .

-

Temperature Sensitivity : Thiazole bromination requires strict temperature control (<40°C) to prevent decomposition .

Analytical Characterization

Key techniques for monitoring reactions include:

-

HPLC : Purity assessment (>98% for final product).

-

13C^{13}\text{C}13C NMR : Confirms cyclopropane ring integrity (δ 8–12 ppm for cyclopropyl carbons).

-

X-ray Crystallography : Resolves stereochemical outcomes in N-alkylation steps .

Comparative Reactivity with Analogues

The 3-methoxyphenyl group confers unique reactivity compared to 4-methoxyphenyl analogues:

Propiedades

IUPAC Name |

cyclopropyl-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S.ClH/c1-24-16-4-2-3-15(11-16)17-13-25-18(20-17)12-21-7-9-22(10-8-21)19(23)14-5-6-14;/h2-4,11,13-14H,5-10,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQHNYQZTMNLAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.